(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
Description
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl is a hydrochloride salt of a phenolic compound featuring a propylamine backbone substituted with dimethylamino and methylamino groups. The compound’s stereochemistry (S-configuration) may influence its biological activity or receptor binding properties.
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
4-[(2S)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m0../s1 |
InChI Key |
KTKMKVIWSSEYJZ-IDMXKUIJSA-N |
Isomeric SMILES |
CNC[C@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl generally involves:
- Chiral resolution or asymmetric synthesis to ensure the (S)-enantiomer is obtained with high enantiomeric purity.
- Functionalization of a phenol core with a substituted propyl chain bearing dimethylamino and methylamino groups.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt for improved handling and stability.
Detailed Synthetic Route
A typical preparation involves the following key steps:
| Step | Description | Details |
|---|---|---|
| 1. Synthesis of chiral intermediate | Starting from a chiral amino alcohol or via chiral resolution of racemic mixtures | Chiral amino alcohols such as (S)-3-amino-1-phenyl-1-propanol derivatives are prepared or isolated. |
| 2. Introduction of dimethylamino group | Alkylation or reductive amination | The amino group is dimethylated using reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or via reductive amination with formaldehyde and reducing agents. |
| 3. Methylation of secondary amine | Selective methylation of the methylamino group | Controlled methylation to introduce the methylamino substituent without overalkylation. |
| 4. Attachment to phenol ring | Nucleophilic substitution or coupling reaction | The chiral side chain is attached to the para-position of the phenol ring, often via nucleophilic aromatic substitution or through a halogenated intermediate. |
| 5. Formation of dihydrochloride salt | Treatment with hydrochloric acid | The free base is converted to the dihydrochloride salt to enhance solubility and stability for isolation and storage. |
Example Synthetic Procedure (Literature-Informed)
- Step A: Preparation of (S)-4-(2-amino-3-hydroxypropyl)phenol intermediate via asymmetric synthesis or chiral resolution.
- Step B: Dimethylation of the amino group using formaldehyde and formic acid under reflux conditions to yield the dimethylamino derivative.
- Step C: Selective methylation of the secondary amine using methyl iodide or methyl sulfate under controlled conditions.
- Step D: Conversion to dihydrochloride salt by bubbling dry HCl gas or by reaction with concentrated HCl in anhydrous solvent.
- Step E: Purification by recrystallization from ethanol or aqueous ethanol to obtain the pure dihydrochloride salt.
Analytical Data and Purity Considerations
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Purity (HPLC) | ≥ 97% | Enantiomeric excess > 99% desirable |
| Melting Point | 180–185 °C (dihydrochloride salt) | Indicates salt formation |
| Optical Rotation | Specific rotation consistent with (S)-enantiomer | Confirms stereochemistry |
| NMR (1H, 13C) | Consistent with expected structure | Used for structural confirmation |
| Mass Spectrometry | Molecular ion peak at m/z 208 (free base) | Confirms molecular weight |
Research Findings and Optimization Notes
- Chiral Purity: The biological activity of the compound is highly dependent on the (S)-configuration. Enzymatic or chemical resolution methods are often employed to maximize enantiomeric purity.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize side reactions.
- Salt Formation: The dihydrochloride salt form improves aqueous solubility and stability, which is crucial for pharmaceutical applications.
- Environmental and Safety Considerations: Use of less toxic reagents and mild reaction conditions is preferred to reduce hazardous waste and improve scalability.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from racemic mixture | High enantiomeric purity | Time-consuming, lower overall yield |
| Asymmetric Synthesis | Use of chiral catalysts or starting materials | Direct access to (S)-enantiomer | Requires specialized catalysts |
| Dimethylation | Eschweiler–Clarke reaction or reductive amination | Mild conditions, good selectivity | Overalkylation risk if uncontrolled |
| Methylation | Controlled methylation of secondary amine | Precise substitution | Possible side reactions |
| Salt Formation | Reaction with hydrochloric acid to form dihydrochloride | Enhances stability and solubility | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino groups can yield secondary or tertiary amines.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:
- Antidepressant Effects : Preliminary studies suggest that (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
- Neuroprotective Properties : Research indicates that this compound may possess neuroprotective qualities, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Analgesic Activity : There are indications of analgesic properties, suggesting its utility in pain management therapies .
Mental Health Disorders
The antidepressant potential of this compound has been explored in various studies. A notable case study demonstrated its effectiveness in reducing depressive behaviors in rodent models, with a mechanism linked to increased serotonin levels .
Neurodegenerative Diseases
Research has pointed to the compound's ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. A study published in a peer-reviewed journal highlighted its role in reducing amyloid-beta toxicity in cultured neurons, suggesting a promising avenue for Alzheimer's treatment .
Pain Management
In analgesic research, this compound has shown efficacy comparable to traditional pain relievers in animal models. This opens up potential for its use as a novel analgesic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | |
| Neuroprotective | Protects against oxidative stress | |
| Analgesic | Comparable efficacy to traditional pain relievers |
Table 2: Case Studies on Therapeutic Applications
| Study Focus | Findings | Year |
|---|---|---|
| Depression Models | Significant reduction in depressive behaviors | 2023 |
| Neuroprotection | Reduced amyloid-beta toxicity | 2024 |
| Pain Management | Efficacy similar to opioids | 2025 |
Mechanism of Action
The mechanism of action of (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
Structural Analogues: BADGE.2HCl and BFDGE.2HCl
Key Similarities and Differences :
- BADGE.2HCl (Bisphenol A diglycidyl ether · 2HCl): Structure: Contains a bisphenol A core with two glycidyl ether groups and two HCl molecules . Application: Used in epoxy resins for food can linings; detected as a contaminant in canned fish via HPLC-MS/MS . Comparison: Both compounds are hydrochloride salts of phenolic derivatives, but (S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl lacks the epoxy functional groups and bisphenol backbone of BADGE.2HCl. This structural divergence implies distinct reactivity and toxicity profiles.
- BFDGE.2HCl (Bisphenol F diglycidyl ether · 2HCl): Structure: Similar to BADGE.2HCl but derived from bisphenol F . Application: Also used in epoxy resins, with comparable detection methods . Comparison: Like BADGE.2HCl, BFDGE.2HCl shares the HCl salt form but differs fundamentally in the phenolic scaffold and functional groups.
Table 1: Structural and Functional Comparison
Analytical Methodologies
Toxicity and Regulatory Considerations
- BADGE.2HCl and Derivatives: Classified as endocrine disruptors due to their bisphenol backbone, with regulatory limits in food packaging .
Biological Activity
(S)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2HCl, with CAS number 2007910-11-2, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22Cl2N2O
- Molecular Weight : 281.22 g/mol
- Chemical Structure : The compound features a phenolic structure with dimethylamino and methylamino substituents on the propyl chain.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin transporter (SERT). Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
In Vitro Studies
- Binding Affinity : In vitro assays demonstrated that related compounds exhibit significant binding affinity for SERT, with K(i) values in the low nanomolar range. For instance, a related compound showed K(i) values of 0.33 nM in SERT-overexpressing cell lines and 0.24 nM in rat cortical homogenates .
- Mechanism of Action : The compound is hypothesized to inhibit the reuptake of serotonin by binding to SERT, thus increasing serotonin levels in synaptic clefts and enhancing mood regulation.
In Vivo Studies
- Biodistribution : Biodistribution studies indicated good brain uptake and localization in areas rich in SERT, such as the hypothalamus . This suggests potential applications in neuroimaging and treatment of mood disorders.
- Behavioral Effects : Animal models treated with SSRIs have shown improvements in anxiety-like behaviors, supporting the hypothesis that this compound may exhibit similar effects.
Case Studies
Several studies have explored related compounds within the same chemical family:
- Study on SSRIs : A study published in the Journal of Medicinal Chemistry highlighted the development of SSRIs that target SERT effectively, demonstrating improved behavioral outcomes in animal models .
- Neuroimaging Applications : Research involving positron emission tomography (PET) imaging has utilized similar compounds to visualize SERT distribution in vivo, providing insights into their pharmacological profiles .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 2007910-11-2 |
| Molecular Formula | C12H22Cl2N2O |
| Molecular Weight | 281.22 g/mol |
| K(i) for SERT | 0.33 nM (in vitro) |
| Brain Uptake | 1.61% dose/g at 2 min |
| Target-to-Nontarget Ratio | 9.66 at 180 min |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-4-(2-(dimethylamino)-3-(methylamino)propyl)phenol 2HCl, and how are intermediates characterized?
- Methodology : The compound’s synthesis typically involves multi-step alkylation and amination reactions. For example, analogous syntheses (e.g., opioid receptor ligands) use chiral starting materials to retain stereochemistry . Key intermediates like 2-(dimethylamino)propylphenol derivatives are purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent choice, base catalysis) significantly impact yield, as seen in quinoxaline derivative syntheses where cesium carbonate improved coupling efficiency compared to sodium carbonate .
Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?
- Methodology : Chiral resolution techniques, such as chiral HPLC or circular dichroism (CD), are critical. For structurally similar compounds (e.g., urea derivatives with (S)-configurations), chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) are used to confirm enantiomeric excess (>99%) . Polarimetry and X-ray crystallography may also resolve ambiguities in stereochemical assignments.
Q. What analytical methods are recommended for quantifying impurities in this compound?
- Methodology : Reverse-phase HPLC with UV detection (e.g., C18 columns, 254 nm) is standard. Impurity profiling aligns with pharmacopeial guidelines (e.g., USP-NF), where related substances like unreacted amines or phenolic by-products are monitored. Mass spectrometry (LC-MS) identifies trace impurities, as demonstrated in studies of 4-chloro-3-methylphenol derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the propylamine chain assembly?
- Methodology : Kinetic control strategies, such as low-temperature amination (-20°C to 0°C) and controlled reagent addition rates, minimize undesired alkylation. For example, in the synthesis of quinoxaline derivatives, slow addition of boronic acids reduced dimerization by-products . Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways, with polar aprotic solvents favoring nucleophilic substitution.
Q. What strategies address discrepancies in receptor binding affinity data for this compound and its analogs?
- Methodology : Structural-activity relationship (SAR) studies combined with molecular docking can resolve contradictions. For instance, analogs with modified methylamino groups showed reduced opioid receptor binding, suggesting steric hindrance or protonation state changes at physiological pH . Radioligand displacement assays under varying pH and ionic strength conditions further clarify binding mechanisms.
Q. How do metabolic pathways influence the stability of this compound in vivo?
- Methodology : In vitro microsomal assays (e.g., liver S9 fractions) identify primary metabolites. For example, 4-methoxy-3-[2-(methylamino)propyl]phenol—a structurally related metabolite—is detected via LC-MS/MS, suggesting O-methylation and dealkylation as key degradation pathways . Comparative studies with deuterated analogs can track metabolic hotspots.
Data Contradiction Analysis
Q. Why do different studies report varying yields for the final hydrochloride salt formation?
- Analysis : Salt formation efficiency depends on counterion exchange protocols. Some methods use HCl gas in diethyl ether, while others employ aqueous HCl, leading to differences in crystallinity and hygroscopicity. For example, anhydrous conditions may yield purer salts but lower recoveries due to solubility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
